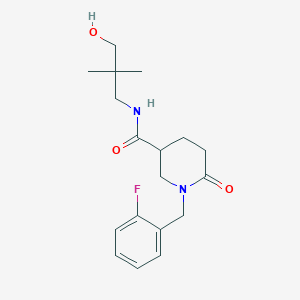
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine, also known as TMB-PIP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a piperazine derivative and is synthesized by the condensation reaction of 2,4,5-trimethoxybenzaldehyde and 2-pyridinecarboxaldehyde with piperazine. The compound has shown promising results in various scientific studies and has potential applications in the treatment of various diseases.
作用机制
The mechanism of action of 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the growth of fungi and bacteria by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, fungi, and bacteria. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. The compound has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
实验室实验的优点和局限性
The advantages of using 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments are that the compound is easy to synthesize, and the yield of the reaction is high. The compound has also been shown to have potent anticancer, antifungal, and antibacterial properties, making it a potential candidate for the treatment of various diseases. The limitations of using 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine in lab experiments are that the mechanism of action of the compound is not fully understood, and the compound has not been tested extensively in clinical trials.
未来方向
There are several future directions for research on 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine. One direction is to study the mechanism of action of the compound in more detail. Another direction is to test the compound in clinical trials to determine its efficacy and safety in humans. Further research is also needed to determine the optimal dosage and administration of the compound for different diseases. Additionally, research is needed to determine the potential side effects of the compound and how to mitigate them.
合成方法
The synthesis of 4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine involves the condensation reaction of 2,4,5-trimethoxybenzaldehyde and 2-pyridinecarboxaldehyde with piperazine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is high, and the purity of the compound obtained is also high. The synthesis method has been optimized to obtain the maximum yield of the compound.
科学研究应用
4-(2-pyridinyl)-N-(2,4,5-trimethoxybenzylidene)-1-piperazinamine has shown potential applications in medicinal chemistry. The compound has been studied extensively for its anticancer, antifungal, and antibacterial properties. The compound has been shown to inhibit the growth of cancer cells and has potential applications in the treatment of various types of cancer. The compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
属性
IUPAC Name |
N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-24-16-13-18(26-3)17(25-2)12-15(16)14-21-23-10-8-22(9-11-23)19-6-4-5-7-20-19/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDRNQJGMKDYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[5-(3-ethoxy-4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B6085140.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl benzoate](/img/structure/B6085146.png)

![2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1H-benzimidazole-2-carbohydrazonamide](/img/structure/B6085157.png)
![ethyl 2-anilino-5-[(5-methyl-2-thienyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6085160.png)
![2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085163.png)
![1-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6085178.png)
![3-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B6085183.png)
![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)

![5-{2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6085209.png)
![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6085232.png)